molecular formula C12H12N2O2 B073583 1,2-Dipyridin-2-ylethane-1,2-diol CAS No. 1141-05-5

1,2-Dipyridin-2-ylethane-1,2-diol

Cat. No. B073583
CAS RN: 1141-05-5
M. Wt: 216.24 g/mol
InChI Key: HVIBJFDEUPZPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dipyridin-2-ylethane-1,2-diol (DPD) is a chemical compound that belongs to the family of chelating agents. It is a bidentate ligand that can form stable complexes with metal ions. DPD has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine.

Mechanism Of Action

1,2-Dipyridin-2-ylethane-1,2-diol acts as a chelating agent by forming stable complexes with metal ions. The mechanism of action of 1,2-Dipyridin-2-ylethane-1,2-diol involves the formation of a coordination complex between 1,2-Dipyridin-2-ylethane-1,2-diol and a metal ion. This complex can then interact with other molecules in the system, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

1,2-Dipyridin-2-ylethane-1,2-diol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1,2-Dipyridin-2-ylethane-1,2-diol can inhibit the growth of cancer cells by inducing apoptosis. 1,2-Dipyridin-2-ylethane-1,2-diol has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 1,2-Dipyridin-2-ylethane-1,2-diol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

1,2-Dipyridin-2-ylethane-1,2-diol has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity and high yield. 1,2-Dipyridin-2-ylethane-1,2-diol is also stable and can be stored for long periods without degradation. However, 1,2-Dipyridin-2-ylethane-1,2-diol has some limitations for lab experiments. It can form complexes with other molecules in the system, leading to potential interference with the desired reaction. In addition, 1,2-Dipyridin-2-ylethane-1,2-diol can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of 1,2-Dipyridin-2-ylethane-1,2-diol. One area of research is the development of new metal complexes using 1,2-Dipyridin-2-ylethane-1,2-diol as a ligand for catalytic reactions. Another area of research is the study of the potential applications of 1,2-Dipyridin-2-ylethane-1,2-diol in cancer therapy and imaging. In addition, the study of the neuroprotective effects of 1,2-Dipyridin-2-ylethane-1,2-diol can lead to the development of new treatments for neurodegenerative diseases. Finally, the study of the potential interactions between 1,2-Dipyridin-2-ylethane-1,2-diol and other molecules in the system can lead to a better understanding of the role of metal ions in biological systems.
Conclusion
In conclusion, 1,2-Dipyridin-2-ylethane-1,2-diol is a promising compound with potential applications in various fields, including chemistry, biology, and medicine. It is easy to synthesize and can form stable complexes with metal ions. 1,2-Dipyridin-2-ylethane-1,2-diol has been shown to have various biochemical and physiological effects, including anti-inflammatory and neuroprotective effects. However, 1,2-Dipyridin-2-ylethane-1,2-diol has some limitations for lab experiments, including potential interference with other molecules in the system and toxicity at high concentrations. There are several future directions for the study of 1,2-Dipyridin-2-ylethane-1,2-diol, including the development of new metal complexes and the study of its potential applications in cancer therapy and imaging.

Synthesis Methods

1,2-Dipyridin-2-ylethane-1,2-diol can be synthesized through a two-step process. The first step involves the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate to form 1,2-dipyridin-2-ylethane-1,2-dione. The second step involves the reduction of the dione using sodium borohydride to form 1,2-Dipyridin-2-ylethane-1,2-diol. The synthesis method has been optimized to yield high purity and high yields of 1,2-Dipyridin-2-ylethane-1,2-diol.

Scientific Research Applications

1,2-Dipyridin-2-ylethane-1,2-diol has been used extensively in scientific research due to its ability to form stable complexes with metal ions. It has been used in various fields, including chemistry, biology, and medicine. In chemistry, 1,2-Dipyridin-2-ylethane-1,2-diol has been used as a ligand in the synthesis of metal complexes for catalytic reactions. In biology, 1,2-Dipyridin-2-ylethane-1,2-diol has been used to study metal ion transport and homeostasis. In medicine, 1,2-Dipyridin-2-ylethane-1,2-diol has been studied for its potential applications in cancer therapy and imaging.

properties

CAS RN

1141-05-5

Product Name

1,2-Dipyridin-2-ylethane-1,2-diol

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1,2-dipyridin-2-ylethane-1,2-diol

InChI

InChI=1S/C12H12N2O2/c15-11(9-5-1-3-7-13-9)12(16)10-6-2-4-8-14-10/h1-8,11-12,15-16H

InChI Key

HVIBJFDEUPZPPC-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(C(C2=CC=CC=N2)O)O

Canonical SMILES

C1=CC=NC(=C1)C(C(C2=CC=CC=N2)O)O

Other CAS RN

1141-05-5

Origin of Product

United States

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